molecular formula C12H10N2O4S B12896597 N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide

N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide

Cat. No.: B12896597
M. Wt: 278.29 g/mol
InChI Key: DDPSWCHBLGJHTJ-SNAWJCMRSA-N
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Description

N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide is a complex organic compound that features a furan ring, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid hydrazide with various reagents to form the thiazole ring, followed by acylation to introduce the acetamide group . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as phenylselenophenol iron complex under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated versions, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide is unique due to its combination of furan, thiazole, and acetamide groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C12H10N2O4S/c1-7(15)13-12-14-11(17)10(19-12)9(16)5-4-8-3-2-6-18-8/h2-6,17H,1H3,(H,13,14,15)/b5-4+

InChI Key

DDPSWCHBLGJHTJ-SNAWJCMRSA-N

Isomeric SMILES

CC(=O)NC1=NC(=C(S1)C(=O)/C=C/C2=CC=CO2)O

Canonical SMILES

CC(=O)NC1=NC(=C(S1)C(=O)C=CC2=CC=CO2)O

Origin of Product

United States

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